N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with the molecular formula and a molecular weight of 474.0 g/mol. This compound is categorized under thieno[3,2-d]pyrimidine derivatives, which are known for their diverse biological activities, including potential anticancer and anti-inflammatory properties. Its unique structural features include a thieno[3,2-d]pyrimidine core and various substituents that enhance its pharmacological profile.
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves several key steps:
These reactions require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features:
The three-dimensional arrangement of these groups plays a crucial role in its biological activity and interaction with target enzymes or receptors.
N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can participate in various chemical reactions:
These reactions can be exploited in medicinal chemistry to modify the compound for enhanced efficacy or reduced toxicity.
The mechanism of action for N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide likely involves:
This dual action enhances their potential as therapeutic agents in oncology.
The physical and chemical properties of N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide include:
While specific data on boiling point and melting point are currently unavailable (N/A), the compound's solubility in organic solvents suggests it may be suitable for various pharmaceutical formulations.
N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: